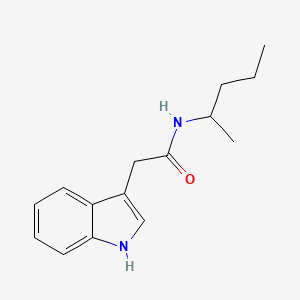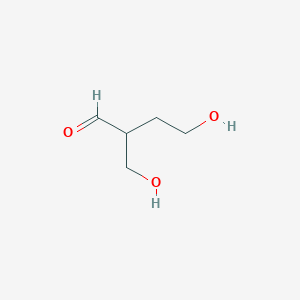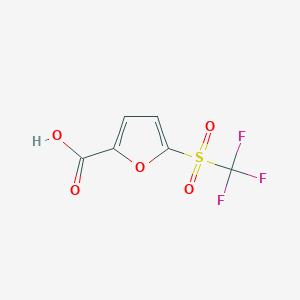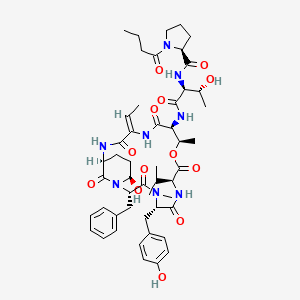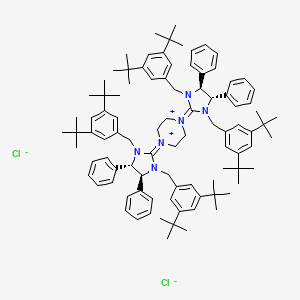
(4S,4'S,5S,5'S)-2,2'-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of piperazine and imidazolium moieties, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride typically involves multiple steps:
Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core through the reaction of appropriate aldehydes with ammonium acetate and benzil under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where piperazine reacts with the imidazolium core.
Addition of Benzyl Groups: The final step involves the addition of 3,5-di-tert-butylbenzyl groups to the imidazolium core through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzyl groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can target the imidazolium core, converting it to imidazoline derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.
Major Products
Oxidation: Formation of benzyl ketones and piperazine oxides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes are studied for their catalytic properties in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine and imidazolium moieties play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) bromide
- (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) iodide
Uniqueness
The chloride variant of this compound is unique due to its specific ionic interactions and solubility properties, which can influence its reactivity and applications in different environments.
Propriétés
Formule moléculaire |
C94H124Cl2N6 |
|---|---|
Poids moléculaire |
1408.9 g/mol |
Nom IUPAC |
1,4-bis[(4S,5S)-1,3-bis[(3,5-ditert-butylphenyl)methyl]-4,5-diphenylimidazolidin-2-ylidene]piperazine-1,4-diium;dichloride |
InChI |
InChI=1S/C94H124N6.2ClH/c1-87(2,3)73-49-65(50-74(57-73)88(4,5)6)61-97-81(69-37-29-25-30-38-69)82(70-39-31-26-32-40-70)98(62-66-51-75(89(7,8)9)58-76(52-66)90(10,11)12)85(97)95-45-47-96(48-46-95)86-99(63-67-53-77(91(13,14)15)59-78(54-67)92(16,17)18)83(71-41-33-27-34-42-71)84(72-43-35-28-36-44-72)100(86)64-68-55-79(93(19,20)21)60-80(56-68)94(22,23)24;;/h25-44,49-60,81-84H,45-48,61-64H2,1-24H3;2*1H/q+2;;/p-2/t81-,82-,83-,84-;;/m0../s1 |
Clé InChI |
DNDGAQZMKRLNGO-RZJUIAASSA-L |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)CN2[C@H]([C@@H](N(C2=[N+]3CC[N+](=C4N([C@H]([C@@H](N4CC5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)CC8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)CC3)CC9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C.[Cl-].[Cl-] |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)CN2C(C(N(C2=[N+]3CC[N+](=C4N(C(C(N4CC5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)CC8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)CC3)CC9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



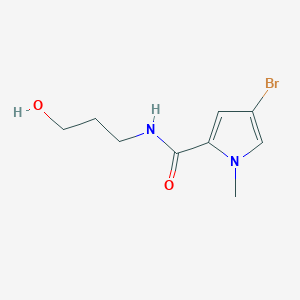
![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
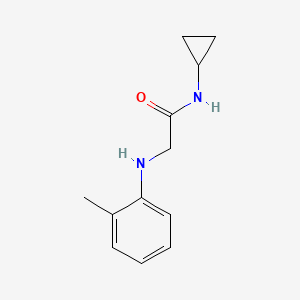
![tert-Butyl 6-chloro-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B14903955.png)
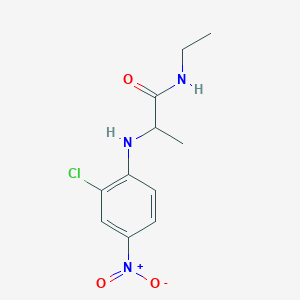
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)
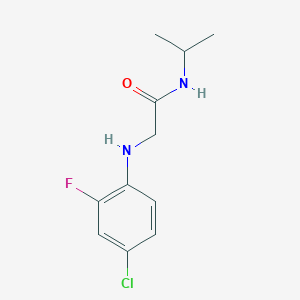
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
